molecular formula C14H12O3 B427352 Phenyl 2-phenoxyacetate CAS No. 25774-60-1

Phenyl 2-phenoxyacetate

Cat. No.: B427352
CAS No.: 25774-60-1
M. Wt: 228.24g/mol
InChI Key: PJANUNZPZUHMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-phenoxyacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol and phenoxyacetic acid. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and chemical research. Its structure consists of a phenyl group attached to a phenoxyacetate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-phenoxyacetate can be synthesized through the Steglich esterification method. This involves the reaction of phenol with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, this compound can be produced by the esterification of phenol with phenoxyacetic acid using similar reagents and conditions as in the laboratory synthesis. The process involves the continuous addition of reactants and removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-phenoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid and phenol.

    Reduction: Reduction reactions can convert it back to phenol and phenoxyacetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products:

    Oxidation: Phenoxyacetic acid and phenol.

    Reduction: Phenol and phenoxyacetic acid.

    Substitution: Depending on the nucleophile, various substituted phenoxyacetates can be formed.

Scientific Research Applications

Phenyl 2-phenoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2-phenoxyacetate involves its interaction with biological molecules. It can inhibit the growth of certain plant species by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect the synthesis of essential proteins and enzymes in plants .

Comparison with Similar Compounds

  • Phenylacetone
  • Phenoxyacetic acid
  • Phenyl 2-propanone

By understanding the properties, synthesis, and applications of phenyl 2-phenoxyacetate, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

phenyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUNZPZUHMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357987
Record name AI-020/12772001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25774-60-1
Record name AI-020/12772001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-phenoxyacetate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-phenoxyacetate
Reactant of Route 3
Reactant of Route 3
Phenyl 2-phenoxyacetate
Reactant of Route 4
Reactant of Route 4
Phenyl 2-phenoxyacetate
Reactant of Route 5
Reactant of Route 5
Phenyl 2-phenoxyacetate
Reactant of Route 6
Reactant of Route 6
Phenyl 2-phenoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.